Welcome to the BenchChem Online Store!
molecular formula C11H12N2 B8803668 (2Z)-3-(4-AMINO-3,5-DIMETHYLPHENYL)PROP-2-ENENITRILE

(2Z)-3-(4-AMINO-3,5-DIMETHYLPHENYL)PROP-2-ENENITRILE

Cat. No. B8803668
M. Wt: 172.23 g/mol
InChI Key: JNRBSZUSHVFWIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08952155B2

Procedure details

Trifluoroacetic acid (600 ml) was slowly added to the residue of 2,6-dimethyl-4-(2-cyanoethenyl)-1-carboxybenzyl phenylamine obtained from example 2 (161 gms) at 25 to 30° C. and the reaction mass was stirred at 45-60° C. till completion of reaction as monitored by TLC. After completion of the reaction, water (1800 ml) was added to the reaction mass, neutralized with aqueous ammonia and extracted with toluene. The organic layer was separated and concentrated to give 2,6-dimethyl-4-(2-cyanoethenyl)phenylamine. The residue was admixed with 1:1 mixture of isopropanol and diisopropyl ether (1000 ml) and treated with HCl dissolved in isopropanol to yield 2,6-dimethyl-4-(2-cyanoethenyl)phenylamine hydrochloride salt (II) which was cooled to 25-30° C., filtered and dried.
Quantity
600 mL
Type
reactant
Reaction Step One
Name
2,6-dimethyl-4-(2-cyanoethenyl)-1-carboxybenzyl phenylamine
Quantity
161 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1800 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
FC(F)(F)C(O)=O.[CH3:8][CH:9]1[CH:22]=[C:21]([CH:23]=[CH:24][C:25]#[N:26])[CH:20]=[C:19]([CH3:27])[C:10]1(C(O)=O)CNC1C=CC=CC=1.[NH3:31]>O>[CH3:8][C:9]1[CH:22]=[C:21]([CH:23]=[CH:24][C:25]#[N:26])[CH:20]=[C:19]([CH3:27])[C:10]=1[NH2:31]

Inputs

Step One
Name
Quantity
600 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
2,6-dimethyl-4-(2-cyanoethenyl)-1-carboxybenzyl phenylamine
Quantity
161 g
Type
reactant
Smiles
CC1C(CNC2=CC=CC=C2)(C(=CC(=C1)C=CC#N)C)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
1800 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
52.5 (± 7.5) °C
Stirring
Type
CUSTOM
Details
the reaction mass was stirred at 45-60° C. till completion of reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the reaction mass
EXTRACTION
Type
EXTRACTION
Details
extracted with toluene
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(=CC(=C1)C=CC#N)C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.